In-Depth Technical Guide: (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol as a Next-Generation 3D Bioisostere
In-Depth Technical Guide: (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol as a Next-Generation 3D Bioisostere
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Among the most promising of these novel scaffolds are the 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs). This technical guide provides an in-depth analysis of (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol , a densely functionalized building block designed for advanced scaffold hopping. By detailing its physicochemical properties, structural causality, and validated integration protocols, this whitepaper equips medicinal chemists with the precise methodologies required to leverage this bioisostere in lead optimization.
Chemical Identity & Physicochemical Profiling
Understanding the baseline metrics of a building block is critical before integration into a larger active pharmaceutical ingredient (API). The high fraction of sp³ carbons (Fsp³) and the strategic placement of the heteroatom in this scaffold fundamentally alter its pharmacokinetic behavior compared to legacy aromatic systems.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
| CAS Registry Number | 2639401-52-6 (Hydrochloride salt) [1] |
| Molecular Formula | C₇H₁₃NO₂ (Free base) / C₇H₁₄ClNO₂ (HCl salt) [1] |
| Molecular Weight | 143.18 g/mol (Free base) / 179.64 g/mol (HCl salt) [1] |
| Fraction sp³ (Fsp³) | 1.00 (All 7 carbons are sp³ hybridized) |
| Topological Polar Surface Area | ~55.5 Ų (Optimal for membrane/BBB permeability) |
| Vector Handles | 1-hydroxymethyl, 3-methyl, 4-amino |
The "Escape from Flatland" Paradigm: Structural Causality
Medicinal chemistry has increasingly shifted away from planar aromatic rings toward 3D scaffolds to improve clinical translation [2]. Planar aromatics often suffer from poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism (e.g., CYP450-mediated epoxidation).
By replacing an ortho- or meta-substituted benzene ring with a 2-oxabicyclo[2.1.1]hexane core, researchers achieve several causal benefits [3]:
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Lipophilicity Reduction: The oxygen atom in the 2-oxa bridge acts as a strong hydrogen bond acceptor. This significantly lowers the partition coefficient (LogP) compared to purely carbocyclic analogs like bicyclo[1.1.1]pentanes (BCPs) [4].
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Solubility Enhancement: The combination of a lower LogP and the disruption of flat crystal lattice packing (due to an Fsp³ of 1.0) drastically improves thermodynamic solubility [5].
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Vector Alignment: The exit vectors of the 1- and 4-positions on the 2-oxabicyclo[2.1.1]hexane core closely mimic the spatial arrangement (distance and angle) of meta-substituted benzenes, while the 1,3-substitutions can mimic ortho-arrangements [3].
Fig 1. Logical flow of physicochemical improvements via 2-oxa-BCH scaffold hopping.
Synthetic Utility and Scaffold Hopping Workflows
The specific substitution pattern of this building block provides three distinct vectors for functionalization:
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1-Hydroxymethyl (-CH₂OH): A versatile handle for etherification, oxidation to an aldehyde/carboxylic acid, or direct fluorination.
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3-Methyl (-CH₃): Introduces steric bulk adjacent to the ether bridge. This restricts the conformation of neighboring groups and blocks potential metabolic soft spots.
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4-Amino (-NH₂): A primary amine situated at a bridgehead position. This serves as the primary vector for amide couplings or urea formations.
The Causality of Bridgehead Reactivity: Because the amine is at a bridgehead position (C4), it is sterically hindered. Its lone pair is somewhat restricted by the rigid bicyclic framework, which lowers its nucleophilicity compared to typical primary alkyl amines. This structural reality dictates the causality of our experimental protocol: standard coupling agents (like EDC/HOBt) often fail. We must employ highly reactive coupling reagents (such as HATU) and ensure the complete liberation of the free base using a strong organic base (DIPEA) to drive the amide synthesis to completion.
Experimental Protocols
Protocol 1: Self-Validating Bridgehead Amide Coupling
Objective: Conjugate a target carboxylic acid to the sterically hindered 4-amino group of the 2-oxa-BCH scaffold.
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Pre-Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
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Causality: Pre-activation forms the highly reactive 7-azabenzotriazole active ester. This prevents the unreactive bridgehead amine from competing for the coupling reagent or forming dead-end guanidinium byproducts.
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Nucleophilic Addition: Add (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride (1.0 eq) to the reaction mixture.
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Self-Validating Monitoring: Monitor the reaction via LC-MS after 2 hours. The system is self-validating: track the disappearance of the specific m/z 144.1 [M+H]⁺ peak (corresponding to the free base of the scaffold) and the emergence of the product mass. If the m/z 144.1 peak persists, elevate the temperature to 40°C.
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Aqueous Quench & Extraction: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Causality: The aqueous washes exploit differential partition coefficients to remove DMF, DIPEA salts, and HATU byproducts (HOAt), leaving the highly lipophilic active ester and the product in the organic layer.
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Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).
Fig 2. Self-validating experimental workflow for bridgehead amine coupling.
Protocol 2: Microsomal Metabolic Stability Assay (In Vitro)
Objective: Validate the metabolic resistance of the incorporated 2-oxa-BCH scaffold compared to its phenyl analog.
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Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
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Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
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Time-Course Sampling (Self-Validating Kinetics): Withdraw 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity at exact time intervals to ensure accurate kinetic snapshots.
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Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CLint).
References
- Source: enaminestore.
- Source: chemrxiv.
- Title: Access to 2-Oxabicyclo[2.1.
- Title: 2‐Oxabicyclo[2.1.
- Title: Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.
